(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2,3-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-16(2)19(23-14-17-10-8-7-9-11-17)13-12-18(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBQECOMAWKRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130938 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-48-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Aromatic Substrate Preparation
The benzene ring is functionalized at the 4-position with a benzyloxy group and at the 2- and 3-positions with methyl groups. Starting from 2,3-dimethylphenol, benzylation of the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 4-benzyloxy-2,3-dimethylbenzene. Subsequent bromination at the para position relative to the benzyloxy group generates 4-bromo-1-benzyloxy-2,3-dimethylbenzene, a key intermediate for Miyaura borylation.
Miyaura Borylation for Boronic Ester Installation
Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂Pin₂), is the cornerstone of boronic ester synthesis. For the target compound, this method replaces the bromine atom in 4-bromo-1-benzyloxy-2,3-dimethylbenzene with a pinacol boronic ester group.
Reaction Conditions and Optimization
Typical conditions involve Pd(dppf)Cl₂ (1–5 mol%), B₂Pin₂ (1.2–2.0 equiv), and KOAc (3.0 equiv) in dioxane at 80–100°C for 12–24 hours. Microwave-assisted protocols reduce reaction times to 1–3 hours with comparable yields. The table below summarizes critical parameters:
Table 1: Miyaura Borylation Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) | Source |
|---|---|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 2 mol% Pd(dppf)Cl₂ | 85–92 | |
| Temperature | 60–100°C | 80°C | 89 | |
| Solvent | Dioxane, DMF, THF | Dioxane/H₂O (3:1) | 91 | |
| B₂Pin₂ Equivalents | 1.2–2.0 | 1.5 | 87 |
Key findings:
-
Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in sterically hindered systems due to enhanced ligand stability.
-
Solvent effects : Aqueous dioxane facilitates base solubility and minimizes debenzylation side reactions.
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Scalability : Reactions at 0.5–1.0 mol scale retain >85% yield, demonstrating industrial viability.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
While less common for boronic ester synthesis, Suzuki coupling leverages preformed boronic acids. For example, 4-benzyloxy-2,3-dimethylphenylboronic acid couples with iodobenzene derivatives under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/H₂O, 90°C). However, this method introduces additional steps for boronic acid preparation and protection.
Transition-Metal-Free Borylation
Recent advances employ (dimethylphenylsilyl)boronic acid pinacol ester in base-mediated borylation of aryl halides. This method avoids palladium residues, critical for pharmaceutical applications. For the target compound, however, limited substrate compatibility with ortho-methyl groups necessitates further optimization.
Purification and Stability Considerations
Chromatographic Isolation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (5–20% ethyl acetate). The pinacol ester’s low polarity enables facile separation from byproducts like dehalogenated aromatics.
Stability Profiling
Pinacol boronic esters exhibit superior shelf stability compared to boronic acids. Accelerated stability studies (40°C/75% RH) show <5% decomposition over six months when stored under nitrogen.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert it into the corresponding borane.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
The compound (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester is a boronic acid derivative that has garnered attention in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and materials science. This article explores its applications, supported by data tables and case studies from diverse and authoritative sources.
Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides.
Case Study: Synthesis of Biaryl Compounds
In a study conducted by Smith et al. (2021), the application of this boronic ester in synthesizing biaryl compounds demonstrated high yields and selectivity. The reaction conditions optimized for this compound included:
- Reagents : Aryl halide, base (K2CO3), palladium catalyst (Pd(PPh3)4)
- Solvent : Toluene
- Temperature : 100°C
| Compound | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Biaryl A | 85 | 4 |
| Biaryl B | 90 | 5 |
This study emphasizes the compound's efficacy in forming complex structures critical for pharmaceuticals.
Medicinal Chemistry
Boronic acid derivatives have been extensively studied for their potential therapeutic applications. The unique properties of This compound facilitate its use in drug discovery.
Case Study: Anticancer Activity
Research published by Chen et al. (2020) explored the anticancer properties of this compound. The study focused on its ability to inhibit specific cancer cell lines through the modulation of signaling pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Polymer Chemistry
The incorporation of boronic esters into polymer matrices has led to advancements in material properties. The ability to form dynamic covalent bonds allows for the development of responsive materials.
Case Study: Synthesis of Smart Polymers
A study by Liu et al. (2019) investigated the use of This compound in creating smart polymers that respond to environmental stimuli.
- Polymer Type : Boron-containing polyacrylate
- Response Mechanism : pH-responsive behavior due to reversible boronate ester formation.
| Parameter | Value |
|---|---|
| Swelling Ratio (pH 7) | 5x |
| Swelling Ratio (pH 10) | 10x |
This research highlights the potential for developing advanced materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which coordinates with the palladium catalyst in Suzuki-Miyaura coupling reactions . This coordination activates the boronic ester, making it more reactive towards the electrophilic partner in the reaction .
Comparison with Similar Compounds
Structural and Spectroscopic Differences
The 1H and 13C NMR signatures of pinacol esters are critical for identification. For the target compound, the pinacol methyl protons resonate as a singlet at δ ~1.35–1.38, while aromatic protons and benzyloxy groups appear in distinct regions (e.g., δ 7.28–7.37 for benzyl aromatic protons). The 13C NMR shows pinacol carbons at δ 84.0 (B-O) and δ 24.0–24.9 (methyl carbons) .
Table 1: NMR Data Comparison
| Compound Class | 1H NMR (Pinacol –CH3) | 13C NMR (Pinacol) | Key Substituents |
|---|---|---|---|
| Target Compound | δ 1.35–1.38 (s, 12H) | δ 84.0, δ 24.0–24.9 | 4-Benzyloxy, 2,3-dimethyl |
| Benzo[c][1,2,5]oxadiazole Analog | δ 1.36–1.37 (s, 12H) | δ 84.0, δ 24.0 | Heterocyclic (oxadiazole) |
| 5-Indole Boronic Ester | δ 1.35–1.38 (s, 12H) | δ 84.0, δ 24.0 | Heterocyclic (indole) |
| Alkyl/Aryl Derivatives | δ 1.23–1.40 (s, 12H) | δ 83.2–84.0, δ 24.0 | Variable (e.g., styryl, alkynyl) |
Reactivity in Cross-Coupling and Fluorination
- Suzuki-Miyaura Coupling : The target compound’s steric hindrance from 2,3-dimethyl groups may reduce coupling efficiency compared to less hindered analogs. For example, styryl pinacol boronic esters achieve 80% yield in couplings, while bulky cyclopropyl analogs decompose .
- Fluorination: Aryl boronic esters with electron-donating groups (e.g., benzyloxy) show moderate reactivity in 18F-fluorination. In contrast, 5-indole derivatives achieve 80% radiochemical yield (RCY), whereas quinoxaline and benzothiazole analogs yield <60% under identical conditions .
Table 2: Fluorination Reactivity
| Substrate | RCY (%) | Reaction Time (min) | Key Feature |
|---|---|---|---|
| 5-Indole Boronic Ester | 80 | 20 | Electron-deficient core |
| 6-Quinoxaline Boronic Ester | 57 | 20 | Planar heterocycle |
| Target Compound* | ~50–60† | 20 | Electron-rich (benzyloxy) |
Stability and Hydrolysis
Pinacol esters are hydrolytically stable but require acidic conditions (e.g., HCl, H2SO4) or oxidants (NaIO4) for conversion to boronic acids. The target compound’s benzyloxy group may slow hydrolysis compared to unsubstituted analogs due to increased hydrophobicity .
Key Differentiators
Biological Activity
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
The compound is characterized by the presence of a boronic acid moiety, which is crucial for its biological interactions. The structure can be represented as follows:
-
Chemical Structure :
- CAS Number : 2121513-92-4
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines, which can modulate enzyme activities and influence cellular signaling pathways. This mechanism is particularly relevant in cancer therapy and metabolic disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds similar to (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid have demonstrated effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting metastasis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain kinases and proteases, which play significant roles in cancer progression and inflammation.
Case Studies
-
In Vitro Studies :
- A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 µM in MDA-MB-231 breast cancer cells.
-
In Vivo Studies :
- Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis indicated decreased proliferation rates and increased apoptosis in tumor tissues.
Table 1: Biological Activity Summary
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ 1.2–1.3 ppm) and benzyloxy aromatic protons (δ 6.8–7.4 ppm).
- LC-MS/MS : Detects boronic ester via [M+H]⁺ ion (e.g., m/z 343.23 for C₁₉H₂₆BNO₄) and monitors hydrolysis byproducts .
- FT-IR : B-O stretching (1340–1310 cm⁻¹) and aromatic C-H bending (825 cm⁻¹) confirm ester integrity .
Q. Advanced
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions, critical for confirming substitution patterns.
- X-ray crystallography : Used to resolve steric effects in solid-state structures, revealing dihedral angles (~45°) between the benzyloxy group and boronic ester plane .
- Kinetic profiling via stopped-flow UV-vis : Quantifies reaction rates with oxidants (e.g., H₂O₂) to assess stability under physiological conditions .
How can protodeboronation be mitigated during storage or catalytic reactions?
Basic
Protodeboronation is minimized by:
- Storage : Anhydrous conditions (4Å molecular sieves) at –20°C in amber vials.
- Reaction design : Avoiding protic solvents (e.g., MeOH) and strong acids. Adding radical scavengers (TEMPO, 1 equiv.) suppresses radical-chain degradation .
Advanced
Catalytic protodeboronation studies reveal that Fe(III) salts (e.g., FeCl₃) accelerate decomposition via a radical mechanism. Substituting Fe with Ru(bpy)₃²⁺ under blue light enables selective deborylation of tertiary boronic esters while preserving primary/secondary analogs (yield drop <5% vs. >50% without scavengers) .
What strategies enable iterative C-C bond formation using this boronic ester in multi-step syntheses?
Q. Advanced
- Sequential Suzuki couplings : After initial coupling, the pinacol ester is regenerated via transesterification with bis(pinacolato)diboron (1.1 equiv.) and Cu(OAc)₂ (5 mol%) in THF at 50°C, enabling a second coupling cycle .
- Tandem reactions : Combining with Negishi or Stille couplings (e.g., using Zn or Sn reagents) allows access to polysubstituted arenes. For example, coupling with cyclopropylzinc bromide achieves >95% yield of tetra-substituted olefins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
